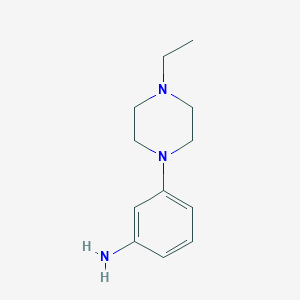
tert-Butyl 5,6-dichloropyridin-3-ylcarbamate
Vue d'ensemble
Description
Tert-Butyl 5,6-dichloropyridin-3-ylcarbamate, commonly referred to as TBDCPC, is a synthetic compound used in scientific research and laboratory experiments. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 331.1 g/mol. TBDCPC is a versatile compound with a wide range of applications due to its unique properties. It can be used in a variety of different experiments, from organic synthesis to biochemistry and physiology.
Applications De Recherche Scientifique
Organic Synthesis and Process Development
Process Development for Lymphocyte Function-Associated Antigen 1 Inhibitor : Wenjie Li et al. (2012) described a scalable synthesis of an intermediate useful in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, showcasing the compound's utility in medicinal chemistry. The synthesis involved a one-pot, two-step sequence starting from readily available materials, highlighting its applicability in the development of pharmaceutical agents Li et al., 2012.
Molecular Structure and Analysis
Hydrogen Bonding and Structure Analysis : The structural analysis of crystals related to tert-Butyl 5,6-dichloropyridin-3-ylcarbamate derivatives reveals insights into hydrogen bonding between acidic protons from alkynes and amides, and carbonyl oxygen atoms as acceptor partners. This analysis by Baillargeon et al. (2014) emphasizes the significance of molecular orientation and dipole moments in understanding the material's properties Baillargeon et al., 2014.
Advanced Material Research
Photoredox-Catalyzed Cascade Reactions : Zhi-Wei Wang et al. (2022) explored the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in a photoredox-catalyzed amination process, establishing a new pathway for assembling a range of 3-aminochromones. This research not only underscores the versatility of this compound derivatives in catalysis but also broadens its application in material synthesis Wang et al., 2022.
Propriétés
IUPAC Name |
tert-butyl N-(5,6-dichloropyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)14-6-4-7(11)8(12)13-5-6/h4-5H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHGGFHSPXVTDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(N=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626077 | |
| Record name | tert-Butyl (5,6-dichloropyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
275383-96-5 | |
| Record name | tert-Butyl (5,6-dichloropyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1344172.png)

![6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine](/img/structure/B1344176.png)